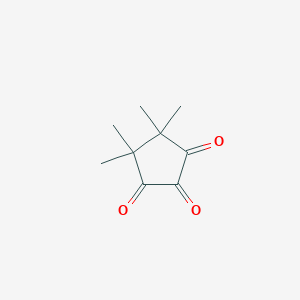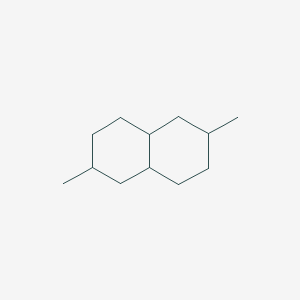
2,6-Dimethyldecalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyldecalin is a bicyclic organic compound with the chemical formula C12H20. It is also known as 2,6-dimethylnaphthalene and is a colorless liquid with a strong odor. This compound has been widely studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
The mechanism of action of 2,6-Dimethyldecalin is not well understood. However, it is believed to act as a hydrogenation catalyst due to its ability to undergo catalytic hydrogenation reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 2,6-Dimethyldecalin. However, it has been shown to have low toxicity and is not considered to be harmful to humans or the environment.
Advantages And Limitations For Lab Experiments
The advantages of using 2,6-Dimethyldecalin in lab experiments include its high purity, low toxicity, and its ability to act as a hydrogenation catalyst. However, its limitations include its high cost and limited availability.
Future Directions
There are several future directions for the study of 2,6-Dimethyldecalin. These include the development of new synthesis methods, the study of its mechanism of action, and its potential use in the synthesis of new organic compounds. Additionally, its potential use as a hydrogenation catalyst in industrial applications could also be explored.
Conclusion:
In conclusion, 2,6-Dimethyldecalin is an important compound in the field of organic chemistry. Its unique properties make it a valuable tool for scientific research, and its potential applications in various industries make it an interesting compound for further study. With continued research, the full potential of 2,6-Dimethyldecalin can be realized.
Synthesis Methods
The synthesis of 2,6-Dimethyldecalin can be achieved through several methods, including catalytic hydrogenation of 2,6-dimethylnaphthalene, alkylation of naphthalene with isobutylene, and the reaction of 2,6-dimethylbenzene with 1,3-butadiene. Among these methods, the catalytic hydrogenation of 2,6-dimethylnaphthalene is the most common and efficient method.
Scientific Research Applications
2,6-Dimethyldecalin has been widely used in scientific research for its unique properties. It has been used as a solvent, a reactant, and a starting material in the synthesis of various organic compounds. It has also been used as a model compound for studying the mechanism of hydrogenation reactions.
properties
CAS RN |
1618-22-0 |
|---|---|
Product Name |
2,6-Dimethyldecalin |
Molecular Formula |
C12H22 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
2,6-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C12H22/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h9-12H,3-8H2,1-2H3 |
InChI Key |
XNOHNIPVHGINQP-UHFFFAOYSA-N |
SMILES |
CC1CCC2CC(CCC2C1)C |
Canonical SMILES |
CC1CCC2CC(CCC2C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



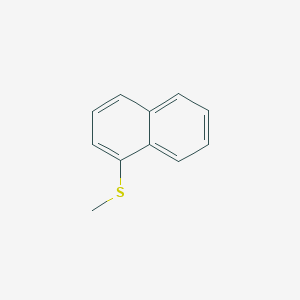
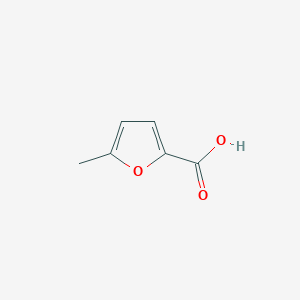
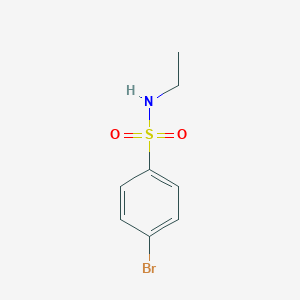
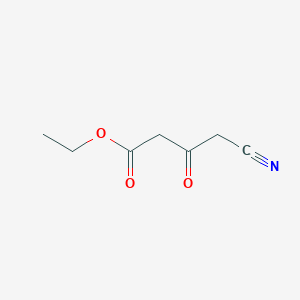
![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)
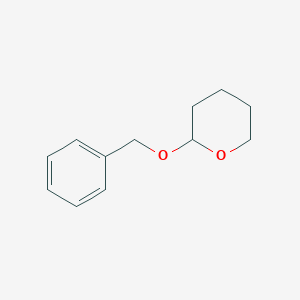

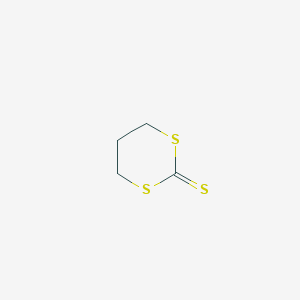
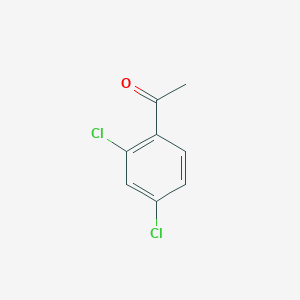
![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)
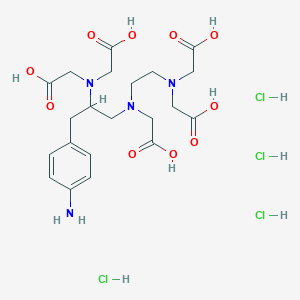
![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)
![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)
